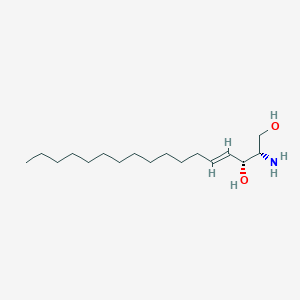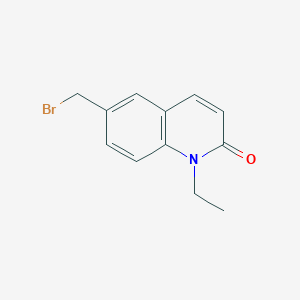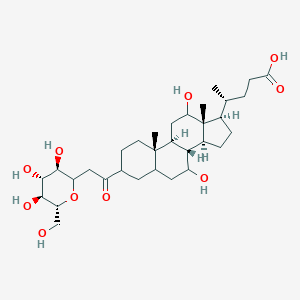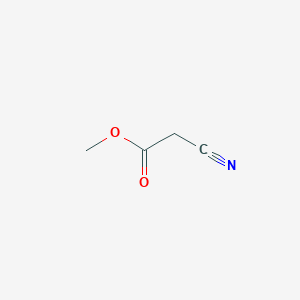
Methyl cyanoacetate
描述
Methyl cyanoacetate is an organic compound with the molecular formula C4H5NO2. It is a colorless liquid that is used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The compound is known for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds.
作用机制
Target of Action
Methyl cyanoacetate is primarily used as an intermediate in pharmaceutical organic synthesis and in the synthesis of some biologically active compounds used in agriculture . It is also used extensively as a reactant in the formation of a variety of heterocyclic compounds .
Mode of Action
This compound undergoes calcite or fluorite catalyzed Knövenagel condensation with aromatic aldehydes, giving the corresponding arylidenemalononitriles and (E)-α-cyanocinnamic esters . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents .
Biochemical Pathways
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For example, the base catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution led to the respective N-cyanoacetamide derivatives .
Result of Action
The result of this compound’s action is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists in the last decade .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of catalysts. For instance, the Knövenagel condensation it undergoes is catalyzed by calcite or fluorite . Furthermore, the direct treatment of different amines with this compound without solvent at room temperature affords the target N-substituted cyanoacetamide compounds .
生化分析
Biochemical Properties
Methyl cyanoacetate participates in biochemical reactions, particularly in the synthesis of various 1,2,5-tricarbonyl compounds . It undergoes calcite or fluorite catalyzed Knövenagel condensation with aromatic aldehydes, yielding corresponding arylidenemalononitriles and (E)-α-cyanocinnamic esters .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its participation in the Knövenagel condensation reaction . This reaction is a key step in the synthesis of various biologically active compounds.
Metabolic Pathways
It is known to be involved in the synthesis of various 1,2,5-tricarbonyl compounds .
准备方法
Synthetic Routes and Reaction Conditions: Methyl cyanoacetate can be synthesized through several methods. One common method involves the reaction of methyl chloroacetate with sodium cyanide. The reaction proceeds as follows: [ \text{CH}_3\text{OCOCH}_2\text{Cl} + \text{NaCN} \rightarrow \text{CH}_3\text{OCOCH}_2\text{CN} + \text{NaCl} ] The crude product is then purified through distillation to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the cyanation of methyl chloroacetate. The process involves the use of sodium cyanide as the cyanating agent, followed by purification steps such as distillation to achieve the desired purity .
化学反应分析
Types of Reactions: Methyl cyanoacetate undergoes various types of chemical reactions, including:
Condensation Reactions: It participates in Knövenagel condensation with aromatic aldehydes to form arylidenemalononitriles and (E)-α-cyanocinnamic esters.
Reduction Reactions: The nitrile group in this compound can be reduced to form amines using reducing agents such as RANEY® Nickel catalyst and molecular hydrogen.
Substitution Reactions: It can react with amines to form N-substituted cyanoacetamides.
Common Reagents and Conditions:
Condensation Reactions: Catalysts such as calcite or fluorite are used.
Reduction Reactions: RANEY® Nickel catalyst and molecular hydrogen are common reagents.
Substitution Reactions: Various substituted aryl or heteryl amines are used.
Major Products Formed:
Arylidenemalononitriles and (E)-α-cyanocinnamic esters: from condensation reactions.
Amines: from reduction reactions.
N-substituted cyanoacetamides: from substitution reactions.
科学研究应用
Methyl cyanoacetate has a wide range of applications in scientific research:
相似化合物的比较
- Ethyl cyanoacetate
- Cyanoacetic acid
- Cyanoacetamide
Comparison: Methyl cyanoacetate is unique due to its specific reactivity and applications. Compared to ethyl cyanoacetate, it has a slightly different reactivity profile due to the presence of the methyl group instead of the ethyl group. Cyanoacetic acid and cyanoacetamide also share similar reactivity but differ in their functional groups, leading to different applications and reaction pathways .
This compound stands out for its versatility in organic synthesis and its wide range of applications in various fields, making it a valuable compound in both research and industry.
属性
IUPAC Name |
methyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-7-4(6)2-3-5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGDWNBGPBMQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033649 | |
| Record name | Methyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Acetic acid, 2-cyano-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl cyanoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20835 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.13 [mmHg] | |
| Record name | Methyl cyanoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20835 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
105-34-0 | |
| Record name | Methyl cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL CYANOACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METHYL CYANOACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-cyano-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CYANOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A28RI36V30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl cyanoacetate?
A1: this compound has the molecular formula C4H5NO2 and a molecular weight of 99.09 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Researchers have extensively used infrared (IR) [, , , ], Raman [, ], and nuclear magnetic resonance (NMR) [, ] spectroscopy to characterize this compound. These techniques provide information about the vibrational frequencies, functional groups, and structural features of the molecule.
Q3: Does this compound exhibit conformational isomerism?
A3: Yes, this compound exhibits conformational isomerism due to rotation around the C-C bond adjacent to the cyano group. The most stable conformers are the syn conformer (C–C–CO dihedral angle equal to 0°) and the gauche conformer (C–C–CO dihedral angle equal to ± 139.9°) [].
Q4: How have computational methods contributed to understanding this compound?
A4: Computational techniques like Density Functional Theory (DFT) and ab initio calculations have been instrumental in studying the spectral [, ] and structural [] changes accompanying the formation of the this compound carbanion. They've also been crucial in investigating the conformational preferences [, ] and predicting rotational transitions [] of this compound, supporting experimental observations.
Q5: What is the significance of this compound in organic synthesis?
A5: this compound is a versatile reagent in organic synthesis due to its active methylene group. This group makes it susceptible to various reactions, including alkylation [], Knoevenagel condensation [, , ], and Michael addition [, , ], facilitating the synthesis of diverse molecules like heterocycles, amino acids, and polymers.
Q6: Can you provide specific examples of reactions involving this compound?
A6: * Knoevenagel Condensation: this compound readily undergoes Knoevenagel condensation with aldehydes to yield α,β-unsaturated esters. For example, researchers successfully synthesized (E)-2-cyano-3-aryl selective Knoevenagel adducts using this compound and various aldehydes under microwave irradiation [].
Q7: How does the presence of this compound influence the copolymerization of methyl methacrylate and styrene?
A7: this compound acts as an initiator in the methyl methacrylate-styrene copolymerization, influencing the reactivity ratios and enhancing the alternating tendency of monomers in the copolymer [, ]. The "bootstrap model" was used to analyze the solvent effect of this compound on the copolymerization process [].
Q8: What unique reactivity does this compound exhibit in the presence of palladium catalysts and butadiene?
A8: In the presence of a palladium catalyst, this compound participates in the telomerization and co-cyclization reactions of butadiene. This involves the amphiphilic addition of the C8-chain from the bis-π-allylpalladium intermediate to different electrophilic centers in this compound, yielding diverse products like telomers and cyclohexane derivatives [].
Q9: What are some industrial applications of this compound?
A9: this compound is a key starting material in synthesizing various compounds with applications in pharmaceuticals, agrochemicals, and dyes [, , ]. For example, it's used in the synthesis of the herbicide halosulfuron-methyl [, ] and the pharmaceutical drug Pregabalin [].
Q10: Have there been any notable technological advancements in the production or purification of this compound?
A10: Continuous distillation processes have been investigated to enhance the separation and purification of this compound []. These processes offer improved efficiency and product yield compared to traditional batch distillation methods, marking progress in optimizing industrial-scale production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)


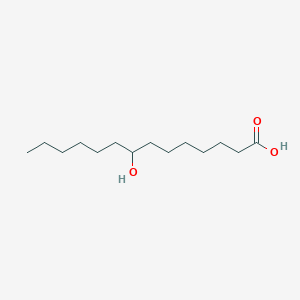
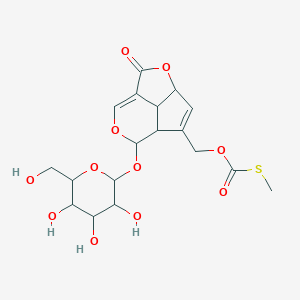

![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)
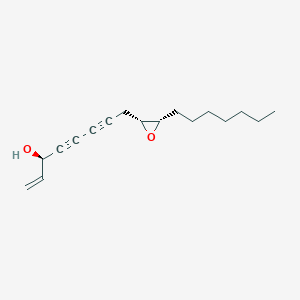
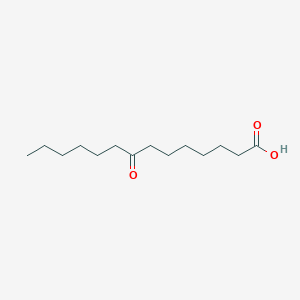
![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)
